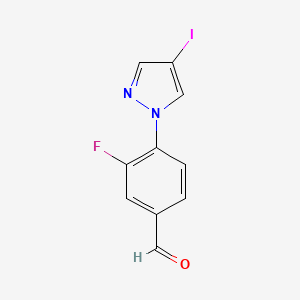![molecular formula C9H9F6NO4 B13483559 2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of trifluoroacetic acid and a bicyclic azabicyclohexane derivative. Trifluoroacetic acid is a strong organic monocarboxylic acid known for its high acidity and is widely used in organic and inorganic chemistry . The azabicyclohexane derivative adds unique structural and chemical properties to the compound, making it of interest in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetic acid typically involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be represented as follows:
CH3COCl+4HF→CF3COF+3H2+H++Cl−
This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce trifluoroacetic acid.
Industrial Production Methods
Industrial production of trifluoroacetic acid follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the intermediates and final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Trifluoroacetic acid can be oxidized to produce trifluoromethanol and other derivatives.
Reduction: Reduction reactions can convert trifluoroacetic acid to trifluoroethanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanol, trifluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroacetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a strong acid catalyst in organic synthesis and as a solvent for various reactions.
Biology: Employed in protein sequencing and peptide synthesis due to its ability to cleave peptide bonds.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroacetic acid involves its strong acidity, which allows it to donate protons readily and participate in various acid-base reactions. The trifluoromethyl group exerts an inductive effect, increasing the acidity of the carboxylic acid group and facilitating the cleavage of bonds in organic molecules . The azabicyclohexane derivative adds unique structural features that can interact with specific molecular targets and pathways, enhancing the compound’s reactivity and specificity in certain applications .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A less acidic analog of trifluoroacetic acid, commonly used in organic synthesis.
Trifluoroethanol: A related compound with similar trifluoromethyl groups but different functional properties.
Trifluoromethanesulfonic Acid: Another strong acid with trifluoromethyl groups, used in similar applications but with different reactivity.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its combination of high acidity and the presence of the trifluoromethyl group, which enhances its reactivity and stability. The azabicyclohexane derivative further adds to its uniqueness by providing additional structural and chemical properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C9H9F6NO4 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3+,4-,5-;/m1./s1 |
Clave InChI |
LWCDEQRLJSGGSI-BZWNWTOPSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
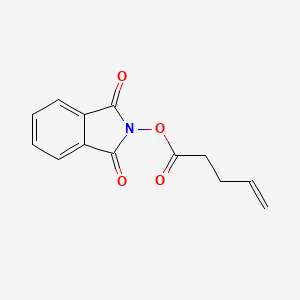

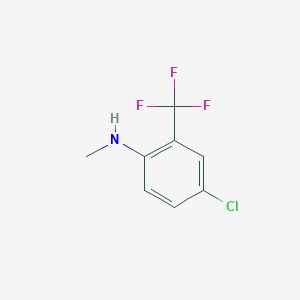


![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
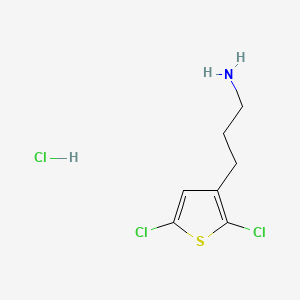
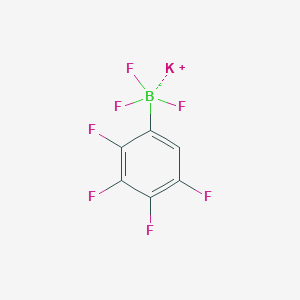

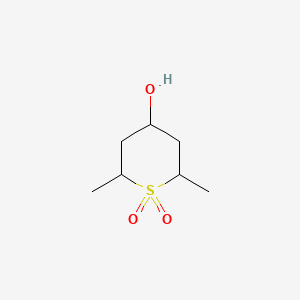
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

